molecular formula C19H20N4O3S B5568957 N-(2-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B5568957
M. Wt: 384.5 g/mol
InChI Key: FJLFAOGZYAXVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide is 384.12561169 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation of Imaging Probes

Compounds with structural elements similar to the specified chemical have been synthesized for use as imaging probes. For instance, a study detailed the synthesis and in vivo evaluation of a compound as an imaging probe for 5-HT2A receptors. Although this particular compound did not show the expected tracer retention for PET imaging, the research highlights a methodological approach toward developing diagnostic tools for neurological studies (Prabhakaran et al., 2006).

Chemoselective Acetylation in Drug Synthesis

Chemoselective acetylation techniques have been explored for the synthesis of important intermediates in drug development. A study focused on the acetylation of 2-aminophenol to yield N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcasing the potential pharmaceutical applications of these compounds (Magadum & Yadav, 2018).

Development of New Analgesics

Research into derivatives of known analgesic metabolites has led to the synthesis of novel compounds with potential analgesic activities. One study synthesized derivatives of AM404, a metabolite of paracetamol, exploring their activity against cannabinoid receptors and cyclooxygenases, indicating the diverse therapeutic targets for these chemical structures (Sinning et al., 2008).

Antioxidant Activity of Coordination Complexes

The synthesis and characterization of coordination complexes derived from similar compounds have been studied for their antioxidant activities. These studies provide insight into how structural modifications can enhance biological properties, offering avenues for the development of novel antioxidants (Chkirate et al., 2019).

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-23-17(11-13-7-9-14(26-2)10-8-13)21-22-19(23)27-12-18(25)20-15-5-3-4-6-16(15)24/h3-10,24H,11-12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLFAOGZYAXVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.